Decane, 3,4-dimethyl-

Descripción general

Descripción

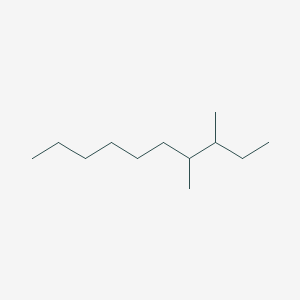

Decane, 3,4-dimethyl- is an organic compound with the molecular formula C₁₂H₂₆. It is a branched alkane, specifically a derivative of decane with two methyl groups attached to the third and fourth carbon atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Decane, 3,4-dimethyl- can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable decane derivative with methylating agents under controlled conditions. For instance, the reaction of 3,4-dimethyl-1-bromobutane with a decane derivative in the presence of a strong base can yield Decane, 3,4-dimethyl-.

Industrial Production Methods: Industrial production of Decane, 3,4-dimethyl- typically involves the catalytic hydrogenation of corresponding alkenes or alkynes. This process is carried out under high pressure and temperature conditions using metal catalysts such as palladium or platinum. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound.

Types of Reactions:

Oxidation: Decane, 3,4-dimethyl- can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction reactions can convert Decane, 3,4-dimethyl- into its corresponding alkanes or alkenes. Hydrogen gas in the presence of a metal catalyst is often used for this purpose.

Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule. These reactions typically occur under UV light or heat.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

Substitution: Chlorine (Cl₂) or bromine (Br₂) under UV light or heat

Major Products Formed:

Oxidation: Alcohols, ketones, and carboxylic acids

Reduction: Alkanes and alkenes

Substitution: Halogenated alkanes

Aplicaciones Científicas De Investigación

Chemical Research

Decane, 3,4-dimethyl- serves as a reference compound for studying the properties and reactions of branched alkanes. Its unique structure allows researchers to investigate how branching affects physical and chemical properties such as boiling point, melting point, and reactivity.

Biological Studies

In biological contexts, Decane, 3,4-dimethyl- is used as a model compound to explore metabolic pathways of hydrocarbons in microorganisms. This application is crucial for understanding how certain microbes metabolize hydrocarbons, which can have implications for bioremediation and environmental science.

Industrial Applications

The compound is utilized as a solvent and an intermediate in the synthesis of other organic compounds. Its properties make it suitable for various industrial processes where branched hydrocarbons are required.

Environmental Monitoring

Decane derivatives are often monitored in environmental studies due to their presence in emissions from industrial activities and their potential impact on ecosystems. Understanding their behavior in different environments helps assess pollution levels and ecological health.

Case Study 1: Metabolic Pathways

Research has demonstrated that Decane, 3,4-dimethyl- can be effectively used to study the metabolic pathways of hydrocarbons in microbial systems. For instance, studies involving microbial degradation of hydrocarbons have shown that specific strains utilize this compound as a carbon source, leading to insights into bioremediation strategies.

Case Study 2: Industrial Solvent Use

In industrial applications, Decane, 3,4-dimethyl- has been evaluated for its efficacy as a solvent in various chemical reactions. Its ability to dissolve a range of organic compounds makes it valuable in synthetic organic chemistry.

Mecanismo De Acción

The mechanism of action of Decane, 3,4-dimethyl- primarily involves its interactions with various molecular targets and pathways. As a hydrocarbon, it can participate in hydrophobic interactions with lipid membranes and proteins. These interactions can influence the fluidity and permeability of cell membranes, as well as the activity of membrane-bound enzymes and receptors. Additionally, Decane, 3,4-dimethyl- can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparación Con Compuestos Similares

Decane, 3,4-dimethyl- can be compared with other similar branched alkanes, such as:

- Decane, 2,3-dimethyl-

- Decane, 2,4-dimethyl-

- Decane, 3,5-dimethyl-

These compounds share similar structural features but differ in the position of the methyl groups on the decane backbone. The unique positioning of the methyl groups in Decane, 3,4-dimethyl- can influence its physical and chemical properties, such as boiling point, melting point, and reactivity. This uniqueness makes Decane, 3,4-dimethyl- a valuable compound for studying the effects of branching on the properties of alkanes.

Actividad Biológica

6-Methoxy-2-methylquinolin-4-ol (C₁₁H₁₁NO₂) is an organic compound belonging to the quinoline family, characterized by a methoxy group at the 6-position and a hydroxyl group at the 4-position of the quinoline ring. This unique structure contributes to its diverse biological activities, including potential antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of 6-Methoxy-2-methylquinolin-4-ol, supported by recent research findings and case studies.

The molecular structure of 6-Methoxy-2-methylquinolin-4-ol can be represented as follows:

This compound features a quinoline backbone with specific substitutions that influence its biological properties.

The biological activity of 6-Methoxy-2-methylquinolin-4-ol is primarily attributed to its interactions with various biological targets:

- P-glycoprotein Inhibition : Research indicates that derivatives of this compound can inhibit P-glycoprotein (P-gp), a crucial protein involved in drug transport across cell membranes. In a study evaluating several quinoline analogues, compounds derived from 6-Methoxy-2-methylquinolin-4-ol demonstrated significant P-gp inhibition, which is essential for overcoming multidrug resistance in cancer therapy .

Antimicrobial Activity

6-Methoxy-2-methylquinolin-4-ol has shown promising antimicrobial properties. Studies have indicated that it exhibits activity against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values were not detailed in the literature reviewed. The compound's structural features are believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The anticancer potential of 6-Methoxy-2-methylquinolin-4-ol has been evaluated against several cancer cell lines. In one study, it was assessed for cytotoxicity against multidrug-resistant gastric carcinoma cells. While some derivatives exhibited low to moderate toxicity, specific compounds showed significant inhibition of cancer cell proliferation, suggesting that structural modifications could enhance their efficacy .

Case Study: Cytotoxicity Evaluation

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| 5a | EPG85-257RDB | 10 | Strong P-gp inhibition |

| 5b | EPG85-257P | 8 | Higher potency than verapamil |

Antioxidant Activity

The antioxidant capacity of 6-Methoxy-2-methylquinolin-4-ol has been demonstrated through various assays, including the p-nitroso-N,N-dimethylaniline assay. The results indicate that this compound can scavenge free radicals effectively, which is essential for preventing oxidative stress-related diseases. The antioxidant activity is influenced by the specific structural characteristics of the compound.

Applications in Research

6-Methoxy-2-methylquinolin-4-ol serves as a valuable tool in proteomics research due to its ability to interact with proteins and modulate their functions. Additionally, it has been explored as a biosensor for detecting biomolecules such as insulin and glucose, indicating its potential utility in clinical diagnostics.

Propiedades

IUPAC Name |

3,4-dimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-5-7-8-9-10-12(4)11(3)6-2/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBMEEDORZDRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00337944 | |

| Record name | Decane, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17312-45-7 | |

| Record name | Decane, 3,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00337944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.